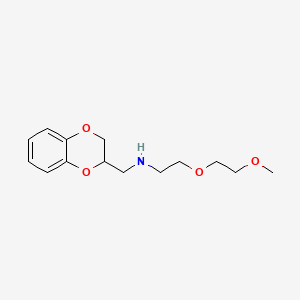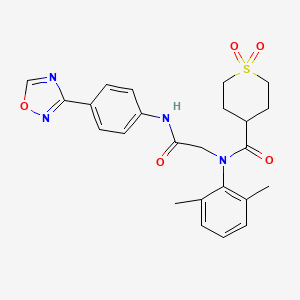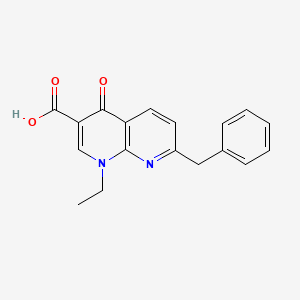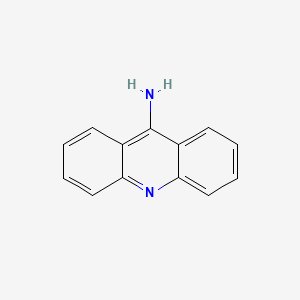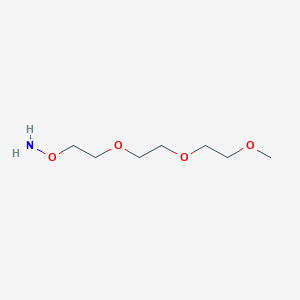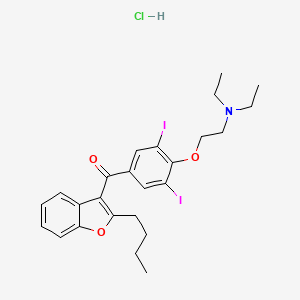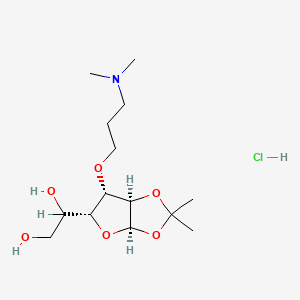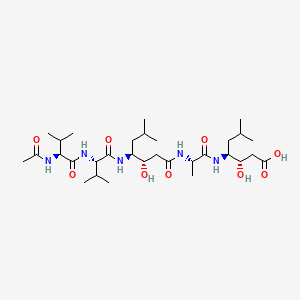
Acétyl-pepstatine
Vue d'ensemble
Description
Acetylpepstatin is a potent inhibitor of aspartyl proteases, which are enzymes that play a crucial role in various biological processes. This compound is particularly effective against HIV-1 and HIV-2 proteases, making it a valuable tool in the study and treatment of viral infections .
Applications De Recherche Scientifique
Acetylpepstatin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of aspartyl proteases and to develop new inhibitors for these enzymes.
Biology: Acetylpepstatin is employed in research to understand the role of aspartyl proteases in various biological processes, including protein degradation and cell signaling.
Medicine: The compound is used in the development of antiviral drugs, particularly for the treatment of HIV infections.
Industry: Acetylpepstatin is used in the production of protease inhibitor cocktails, which are essential for various industrial applications, including the preservation of biological samples and the prevention of protein degradation during processing
Mécanisme D'action
Acetylpepstatin exerts its effects by binding to the active site of aspartyl proteases, thereby inhibiting their enzymatic activity. The compound mimics the natural substrate of the enzyme, allowing it to fit into the active site and block the catalytic activity. This inhibition prevents the protease from cleaving its target proteins, thereby disrupting various biological processes that depend on protease activity .
The molecular targets of acetylpepstatin include HIV-1 and HIV-2 proteases, as well as other aspartyl proteases such as pepsin and cathepsins D and E. The pathways involved in its mechanism of action include the inhibition of protease-mediated protein degradation and the disruption of viral replication .
Analyse Biochimique
Biochemical Properties
Acetyl-pepstatin is known to interact with a variety of enzymes and proteins. It is a potent inhibitor of aspartic proteases such as pepsin, cathepsins D and E . The nature of these interactions is primarily inhibitory, with Acetyl-pepstatin binding to the active sites of these enzymes and preventing their normal function .
Cellular Effects
In cellular contexts, Acetyl-pepstatin has been observed to have significant effects on various types of cells and cellular processes. For instance, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . Acetyl-pepstatin suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition only affects osteoclast cells, not osteoblast-like cells .
Molecular Mechanism
At the molecular level, Acetyl-pepstatin exerts its effects through several mechanisms. It is known to inhibit the activity of proteases such as cathepsin D . Furthermore, cell signaling analysis indicated that the phosphorylation of ERK was inhibited in Acetyl-pepstatin-treated cells, while the phosphorylation of IκB and Akt showed almost no change .
Temporal Effects in Laboratory Settings
It is known that Acetyl-pepstatin is a potent inhibitor and its effects can be observed shortly after administration .
Metabolic Pathways
Given its inhibitory effects on aspartic proteases, it is likely that Acetyl-pepstatin plays a role in the regulation of these enzymes and their associated metabolic pathways .
Subcellular Localization
Given its inhibitory effects on aspartic proteases, it is likely that Acetyl-pepstatin is localized to areas of the cell where these enzymes are active .
Méthodes De Préparation
Acetylpepstatin is typically synthesized through a series of chemical reactions involving the coupling of specific amino acids. The synthesis begins with the preparation of statine, an unusual amino acid that is a key component of acetylpepstatin. Statine is then coupled with other amino acids such as isovaleryl, valine, and alanine to form the final product .
In industrial settings, acetylpepstatin is produced by microbial fermentation using species of Actinomyces. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Acetylpepstatin undergoes various chemical reactions, including:
Oxidation: Acetylpepstatin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms of acetylpepstatin.
Substitution: Acetylpepstatin can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified versions of acetylpepstatin with altered biological activities .
Comparaison Avec Des Composés Similaires
Acetylpepstatin is unique among protease inhibitors due to its high specificity and potency against aspartyl proteases. Similar compounds include:
Pepstatin A: Another potent inhibitor of aspartyl proteases, with a similar structure and mechanism of action.
Bestatin: An inhibitor of aminopeptidases, which are a different class of proteases.
E-64: An inhibitor of cysteine proteases, which also play a role in protein degradation.
Compared to these compounds, acetylpepstatin is particularly effective against HIV proteases, making it a valuable tool in antiviral research and drug development .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetylpepstatin involves the condensation of two amino acids, L-aspartic acid and L-phenylalanine, followed by the acetylation of the resulting dipeptide. The final step involves the protection of the carboxylic acid group of the aspartic acid residue to give the desired product.", "Starting Materials": [ "L-aspartic acid", "L-phenylalanine", "Acetic anhydride", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "1. L-aspartic acid and L-phenylalanine are condensed using a coupling agent, such as dicyclohexylcarbodiimide, in the presence of a catalyst, such as N-hydroxysuccinimide, to give the dipeptide.", "2. The dipeptide is acetylated using acetic anhydride and a catalytic amount of hydrochloric acid to give the acetylated dipeptide.", "3. The acetylated dipeptide is dissolved in diethyl ether and treated with a solution of sodium bicarbonate to remove any unreacted acetic anhydride.", "4. The diethyl ether layer is separated and the aqueous layer is acidified with hydrochloric acid to protonate the dipeptide.", "5. The protonated dipeptide is extracted with diethyl ether and the organic layer is dried over anhydrous sodium sulfate.", "6. The diethyl ether is evaporated under reduced pressure to give the crude product.", "7. The crude product is dissolved in methanol and treated with sodium hydroxide to deprotect the carboxylic acid group of the aspartic acid residue.", "8. The reaction mixture is acidified with hydrochloric acid to protonate the product.", "9. The protonated product is extracted with diethyl ether and the organic layer is dried over anhydrous sodium sulfate.", "10. The diethyl ether is evaporated under reduced pressure to give the final product, Acetylpepstatin." ] } | |
Numéro CAS |
28575-34-0 |
Formule moléculaire |
C33H61N5O11 |
Poids moléculaire |
703.9 g/mol |
Nom IUPAC |
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid;acetic acid |
InChI |
InChI=1S/C31H57N5O9.C2H4O2/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42;1-2(3)4/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42);1H3,(H,3,4)/t19-,21-,22-,23-,24-,27-,28-;/m0./s1 |
Clé InChI |
ZISCOJQELZEANN-CFWBHBOOSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O.CC(=O)O |
SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O |
SMILES canonique |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O.CC(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
VVXAX |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Acetyl-pepstatin interact with its target enzyme, HIV-1 protease?
A1: Acetyl-pepstatin binds to the active site of HIV-1 protease, mimicking the transition state of natural substrates. This binding is characterized by a network of hydrogen bonds formed between the inhibitor and the main body of the protein, as well as between the inhibitor and the flap regions of the enzyme. [] Hydrophobic interactions between the inhibitor and the enzyme also contribute to binding. []
Q2: How does Acetyl-pepstatin affect HIV-1 protease activity?
A3: Acetyl-pepstatin acts as a competitive inhibitor of HIV-1 protease, blocking the enzyme's ability to cleave viral polyproteins essential for viral maturation. [, , , ] This inhibition effectively hinders the HIV-1 life cycle.
Q3: What is the molecular formula and weight of Acetyl-pepstatin?
A3: The molecular formula of Acetyl-pepstatin is C34H63N5O11, and its molecular weight is 717.9 g/mol.
Q4: Are there any spectroscopic data available for Acetyl-pepstatin?
A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize the structure of Acetyl-pepstatin in solution, both in its free form and when bound to HIV-1 protease. [, , ] These studies have provided insights into the conformation and dynamics of the inhibitor.
Q5: Is there information available regarding the stability of Acetyl-pepstatin under various conditions?
A6: While specific studies on Acetyl-pepstatin's stability under various conditions are limited in the provided papers, its solubility in different solvents is discussed. Acetyl-pepstatin exhibits better solubility in aqueous solutions compared to other pepstatin derivatives like isovaleryl-pepstatin. []
Q6: Is Acetyl-pepstatin known to have any catalytic properties itself?
A6: No, Acetyl-pepstatin is not known to possess any intrinsic catalytic activity. It functions primarily as an inhibitor of aspartic proteases.
Q7: What are the main applications of Acetyl-pepstatin in research?
A7: Acetyl-pepstatin is widely employed as a research tool to study:
- Aspartic protease activity: It helps elucidate the role of these enzymes in various biological processes. [, , , , ]
- Structure-activity relationships: Investigating how modifications to Acetyl-pepstatin's structure affect its inhibitory potency against different aspartic proteases. [, ]
- Drug development: Serving as a starting point for the design of more potent and selective inhibitors against therapeutically relevant aspartic proteases, like HIV-1 protease. [, , ]
Q8: Have computational methods been used to study Acetyl-pepstatin and its interactions?
A9: Yes, molecular modeling and docking studies have been conducted to understand the binding mode of Acetyl-pepstatin to HIV-1 protease and other aspartic proteases. [, , , ] These studies help visualize the interactions and predict the binding affinity of the inhibitor.
Q9: How do modifications to the Acetyl-pepstatin structure impact its activity?
A10: Structural modifications, particularly at the P1' and P2' positions, significantly influence the inhibitory activity and selectivity of pepstatin analogs against various aspartic proteases. [, , ] For instance, replacing the isovaleryl group with an acetyl group enhances solubility. []
Q10: Are there any specific formulation strategies mentioned for Acetyl-pepstatin?
A10: The provided papers primarily focus on the biochemical and structural aspects of Acetyl-pepstatin. Specific formulation strategies for this compound are not extensively discussed.
Q11: What is known about the toxicity of Acetyl-pepstatin?
A11: The provided research papers do not delve into the toxicological profile of Acetyl-pepstatin.
Q12: Are there any known alternatives or substitutes for Acetyl-pepstatin in research or therapeutic applications?
A13: Yes, several other pepstatin derivatives and synthetic inhibitors have been developed that target aspartic proteases, including HIV-1 protease. [, , ] These compounds often exhibit improved potency, selectivity, or pharmacokinetic properties compared to Acetyl-pepstatin.
Q13: What are some of the key historical milestones in the research of Acetyl-pepstatin?
A13: Key milestones include:
- Discovery and initial characterization: Acetyl-pepstatin was first identified as a potent inhibitor of aspartic proteases. []
- Structural elucidation: NMR and X-ray crystallography studies determined the three-dimensional structure of Acetyl-pepstatin and its complex with HIV-1 protease. [, , ]
- Understanding of the mechanism of action: Research revealed that Acetyl-pepstatin acts as a transition-state mimic, binding tightly to the active site of aspartic proteases. [, ]
- Development of derivatives: Numerous Acetyl-pepstatin analogs have been synthesized to improve its potency, selectivity, and pharmacokinetic properties. [, , ]
Q14: How has research on Acetyl-pepstatin fostered cross-disciplinary collaborations?
A14: Research on Acetyl-pepstatin has facilitated collaborations between:
- Biochemistry and structural biology: Combining enzymatic assays with structural studies (NMR, X-ray crystallography) to understand the inhibitor's mechanism of action. [, , ]
- Medicinal chemistry and pharmacology: Using SAR studies and in vitro/in vivo experiments to develop more effective aspartic protease inhibitors for therapeutic use. [, , ]
- Computational chemistry and drug design: Applying molecular modeling and simulations to guide the design and optimization of novel protease inhibitors. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




